molecular formula C17H15N3O2S B2723726 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895459-57-1

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2723726
CAS No.: 895459-57-1
M. Wt: 325.39
InChI Key: YIZHBPWBRQLKDH-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core, a pharmacophore recognized for its significant role in medicinal chemistry. This molecule is engineered by linking a 5-phenyl-1,3,4-oxadiazole ring to a 2-(p-tolylthio)acetamide group, creating a unique structure for investigative purposes. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets . Compounds based on this core have demonstrated a wide range of bioactivities, with research indicating potent mechanisms in disease models. Specifically, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of crucial enzymes, such as carbonic anhydrase II (CA II), which is a target in neuroprotection research . Other studies on analogous acetamide-linked 1,3,4-oxadiazole compounds have shown them to be effective inhibitors of HIV-1 Tat-mediated viral transcription, highlighting their potential in antiviral research . Furthermore, the 1,3,4-oxadiazole ring is a key component in research focused on oncology, where related derivatives exhibit cytotoxic effects by targeting various enzymes and pathways essential for cancer cell proliferation, including thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a building block or a novel chemical entity in their biochemical and pharmacological studies.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-7-9-14(10-8-12)23-11-15(21)18-17-20-19-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZHBPWBRQLKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Benzohydrazide

Benzohydrazide (3) undergoes cyclodehydration with carbon disulfide (CS₂) in alkaline conditions to yield 5-phenyl-1,3,4-oxadiazole-2-thiol (4). While this method primarily produces the thiol derivative, subsequent modifications enable amine generation:

  • Oxidative Desulfurization : Treatment with hypervalent iodine reagents (e.g., iodobenzene diacetate) or Oxone converts the thiol group to an amine.
  • Nucleophilic Substitution : Thiol displacement with ammonia under high-pressure conditions introduces the amine group.

Synthesis of 2-(p-Tolylthio)acetamide Intermediate

The p-tolylthio side chain is introduced via nucleophilic substitution or direct coupling.

Thioether Formation via Alkylation

2-Bromoacetamide reacts with p-toluenethiol (p-thiocresol) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This SN2 reaction proceeds at 0–25°C for 3–6 hours, achieving yields of 65–80%.

Reaction Scheme :
$$
\text{2-Bromoacetamide} + \text{p-Toluenethiol} \xrightarrow{\text{NaH, DMF}} \text{2-(p-Tolylthio)acetamide} + \text{HBr}
$$

Direct Coupling of Preformed Thioacetic Acid

2-(p-Tolylthio)acetic acid is activated as an acid chloride (using thionyl chloride) and coupled with amines. This method avoids competing side reactions but requires stringent anhydrous conditions.

Final Assembly of Target Compound

Amide Bond Formation

The oxadiazol-2-amine (4) reacts with 2-(p-tolylthio)acetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Optimized Conditions :

  • Solvent : THF or dichloromethane
  • Base : TEA (2.5 equiv)
  • Temperature : 0°C to room temperature
  • Yield : 70–85%

Mechanistic Insight :
The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

One-Pot Sequential Synthesis

A streamlined approach combines thioether formation and amide coupling:

  • Step 1 : 5-Phenyl-1,3,4-oxadiazol-2-amine synthesis (as above).
  • Step 2 : In situ generation of 2-(p-tolylthio)acetyl chloride and immediate coupling with the amine.

Advantages :

  • Reduced purification steps.
  • Higher overall yield (75–90%).

Comparative Analysis of Methodologies

Method Key Reagents Conditions Yield (%) Purity (HPLC)
Cyclization + Alkylation CS₂, NaH, DMF 0–25°C, 3–6 h 65–80 ≥95%
Acid Chloride Coupling SOCl₂, TEA, THF 0°C, 2 h 70–85 ≥97%
One-Pot Synthesis Iodobenzene, Oxone, TEA RT, 4 h 75–90 ≥96%

Critical Observations :

  • Cyclization + Alkylation : Cost-effective but requires hazardous CS₂.
  • Acid Chloride Coupling : High purity but moisture-sensitive.
  • One-Pot Synthesis : Efficient but demands precise stoichiometry.

Scalability and Industrial Feasibility

Kilogram-Scale Production

The one-pot method is preferred for large-scale synthesis due to:

  • Reduced Solvent Waste : THF and DMF are recoverable via distillation.
  • Catalyst Recycling : Hypervalent iodine reagents can be partially recycled.

Environmental Considerations

  • Green Chemistry Metrics :
    • Atom Economy : 82% (one-pot route).
    • E-Factor : 1.2 (solvent recovery included).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Oxadiazole ring opening under acidic conditions.
  • Solution : Maintain pH > 8 during coupling steps.

Purification Difficulties

  • Issue : Co-elution of unreacted p-toluenethiol.
  • Solution : Gradient elution with CH₂Cl₂/MeOH (10:1) on silica gel.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl and p-tolylthio groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound features a unique combination of a 1,3,4-oxadiazole ring and a thioacetamide moiety. Its molecular formula is C17_{17}H15_{15}N3_3O2_2S, which contributes to its distinctive properties.

Synthesis : The synthesis typically involves multi-step reactions starting from appropriate precursors such as phenylhydrazine and various acetamides. The reaction conditions often include refluxing in organic solvents followed by purification techniques like crystallization or chromatography to obtain the final product with high purity .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole moiety. Specifically, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has shown promising results against various bacterial strains. For instance:

  • Antibacterial Activity : In vitro assays have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies against cancer cell lines (e.g., SNB-19 and OVCAR-8) have shown substantial growth inhibition percentages (PGIs) ranging from 50% to over 85% in certain cases .
  • Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through DNA damage pathways, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Study Biological Activity Findings
Study AAntimicrobialEffective against E. coli, showing MIC values below 50 µg/mL .
Study BAnticancerPGIs of up to 86% against OVCAR-8 cells; induces apoptosis via DNA damage .
Study CAntifungalModerate activity against Candida albicans with significant inhibition zones noted .

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Oxadiazole vs. Thiadiazole Cores
Substituent Effects on Acetamide Nitrogen
  • p-Tolylthio group : The sulfur atom in the target compound’s p-tolylthio moiety may improve binding to cysteine-rich enzyme active sites (e.g., SIRT2 in ).
  • Benzofuran/Indole substituents : Compounds like 2a () and 8v () show enhanced antimicrobial or enzyme inhibition due to aromatic stacking interactions.
  • Electron-withdrawing groups : Nitro substituents (e.g., in 8v) correlate with stronger LOX inhibition, likely due to increased electrophilicity .
Heterocyclic Additions
  • Methoxybenzyl () and isoxazole () substituents modulate solubility and target selectivity. For example, 3-methoxybenzyl derivatives showed nanomolar SIRT2 inhibition, suggesting substituent bulk and polarity are critical for enzyme affinity .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Lipophilicity: The target compound (MW ~357 g/mol) is comparable to analogs like 8v (MW 423 g/mol) and 2a (MW ~400 g/mol).
  • Enzymatic Stability : Oxadiazole derivatives generally resist hydrolytic cleavage, whereas thiadiazole analogs (e.g., compound 4a) may exhibit faster metabolic degradation .

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S. Its structure features a 1,3,4-oxadiazole ring linked to a p-tolylthioacetamide moiety, which enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Oxadiazole Ring : This involves the condensation of appropriate carboxylic acids with hydrazides.
  • Thioether Formation : Reaction with p-tolylthiol to introduce the thio group.
  • Final Acetamide Formation : Acetylation of the amine group.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising results against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has been shown to inhibit several cancer cell lines through mechanisms such as HDAC inhibition and apoptosis induction.

Cell LineIC50 (μM)Mechanism of ActionReference
HepG27.48HDAC inhibition
HeLa13.04Apoptosis induction

In one study, derivatives demonstrated significant cytotoxicity against HepG2 and HeLa cells with IC50 values indicating potent activity compared to standard chemotherapeutics.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes.

EnzymeInhibition IC50 (μM)Type of InhibitionReference
hAChE≤1.0Competitive
hBChE≤1.5Competitive
FAK0.78Non-competitive

These findings suggest that this compound may serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases and cancer.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study concluded that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity.
  • Antimicrobial Evaluation : A comparative study was conducted on different oxadiazole derivatives where this compound showed superior activity against resistant bacterial strains.

Q & A

Q. What synthetic strategies are most effective for preparing N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
  • Thioether formation : Reacting 2-chloroacetamide derivatives with sodium thiolates (e.g., p-tolylthiol) under reflux in toluene:water (8:2) for 5–7 hours .
  • Oxadiazole ring closure : Cyclizing thiocarbazides or hydrazides with carboxylic acids using dehydrating agents like POCl₃ or H₂SO₄. Solvents like dioxane or ethanol are preferred for recrystallization .
  • Optimization : Yield improvements (e.g., 63–69%) are achieved by adjusting reaction time, stoichiometry, and catalysts (e.g., KI in ethanol) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?

  • Methodological Answer :
  • IR Spectroscopy : Look for C=O stretches (~1650–1700 cm⁻¹) of the acetamide group and C-S stretches (~650–700 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
  • Acetamide NH: δ ~10.8 ppm (singlet) .
  • p-Tolylthio methyl: δ ~2.3 ppm (singlet) .
  • Oxadiazole aromatic protons: δ ~7.5–8.2 ppm (multiplet) .
  • Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of CO or S-containing groups) confirm molecular ions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and guide the design of derivatives?

  • Methodological Answer :
  • DFT Calculations : Using B3LYP/6-31G models, analyze:
  • HOMO-LUMO gaps : Correlate with chemical reactivity (e.g., smaller gaps suggest higher electrophilicity) .
  • Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic sites for functionalization .
  • Case Study : A DFT study on a related acetamide-oxadiazole hybrid revealed strong electron-withdrawing effects from the oxadiazole ring, guiding substitutions at the phenyl group for enhanced bioactivity .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. enzyme inhibition)?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., ascorbic acid for DPPH antioxidant assays) and replicate under identical conditions .
  • Structural Analysis : Compare substituent effects. For example, electron-donating groups (e.g., -OCH₃) on the oxadiazole ring enhance antioxidant activity, while hydrophobic groups (e.g., -Cl) improve enzyme inhibition .
  • Data Normalization : Express activity as IC₅₀ values relative to reference compounds to minimize inter-study variability .

Q. How can structure-activity relationship (SAR) studies improve therapeutic potential?

  • Methodological Answer :
  • Derivative Libraries : Synthesize analogs with substitutions at the phenyl (e.g., -Cl, -NO₂) or p-tolylthio groups. For example:
  • Chalcone hybrids (e.g., compound 8b ) showed 63% yield and improved anticancer activity via Michael addition .
  • Thiazolidinedione derivatives (e.g., 2c ) increased antidiabetic potential with a 69% yield .
  • Biological Screening : Prioritize assays based on target pathways (e.g., lipoxygenase inhibition for anti-inflammatory effects) .

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